
BAKUCHIOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bakuchiol is a natural compound extracted from the seeds of the plant Psoralea corylifolia, commonly known as babchi . It is gaining popularity in the skincare world due to its natural antioxidant, anti-inflammatory, and anti-aging properties . It is found in the leaves and seeds of the Psoralea corylifolia plant . It has been used to treat skin conditions such as eczema, psoriasis, and alopecia .
Synthesis Analysis
Bakuchiol is an emblematic meroterpene class of natural product extracted from Psoralea corylifolia . The construction of its carbon tetra alkylated stereocenter is the key step in the total synthesis . This goal has been achieved through several strategies . Organic chemists are now involved in the development of new synthetic routes for the production of bakuchiol and their analogues .Molecular Structure Analysis
Bakuchiol has a terpenoid side-chain at the para-position of the phenoxy –OH group, providing an affinity for hydrophobic environments . From a proposed antioxidant mechanism of bakuchiol, it was found that the terpenoid chain with an easily abstractable hydrogen atom adjacent to its trisubstituted olefin linkage is giving it an enhanced antioxidant activity .Chemical Reactions Analysis
Bakuchiol represents an ideal bioactive scaffold for the synthesis of potent analogs and their structure–activity relationships (SAR) studies . The aromatic ring of bakuchiol is derived from a phenylpropane pathway and monoterpene side chain is derived from mevalonate pathway (MVA) .Physical And Chemical Properties Analysis
Bakuchiol is a neat oil . Its molecular weight is 256.38 g/mol . The melting point and boiling point are undetermined .Mechanism of Action
Future Directions
Bakuchiol is generating a lot of interest in the skincare world because of its retinol-like functionality . It is found to have no or little side effects when compared to retinoids, thus replacing the latter from the place of top anti-ageing molecule . This evidence suggests that bakuchiol has potential for further development, application, and research .
properties
CAS RN |
17015-60-0 |
|---|---|
Molecular Formula |
C17H22O |
Molecular Weight |
242.362 |
IUPAC Name |
4-[(1E)-3-ethenyl-7-methylocta-1,6-dienyl]phenol |
InChI |
InChI=1S/C17H22O/c1-4-15(7-5-6-14(2)3)8-9-16-10-12-17(18)13-11-16/h4,6,8-13,15,18H,1,5,7H2,2-3H3/b9-8+ |
InChI Key |
HFGJBFLUJAGDTP-CMDGGOBGSA-N |
SMILES |
CC(=CCCC(C=C)C=CC1=CC=C(C=C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



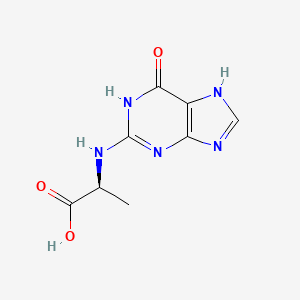
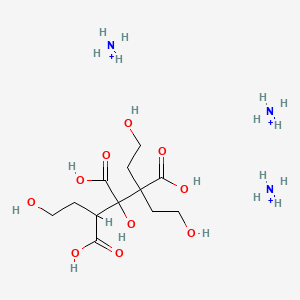

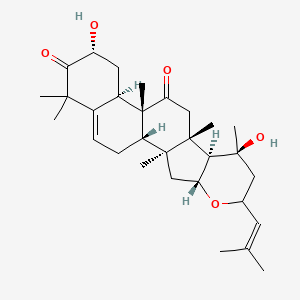
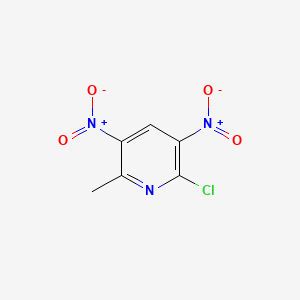
![5,8-Dioxa-2-azatricyclo[4.3.0.03,7]nona-1(9),3-diene](/img/structure/B579056.png)
![1-Oxaspiro[2.8]undecane](/img/structure/B579059.png)
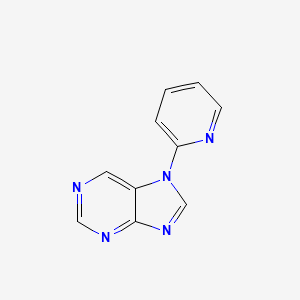
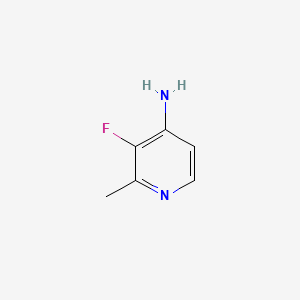
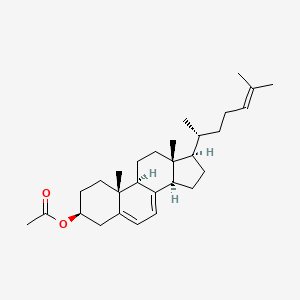

![dimethyl (2S)-2-[[(2S)-2-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579069.png)
![Cyclopenta[cd]fluoranthene](/img/structure/B579070.png)